1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound classified as a tetrahydropyridine derivative
Mechanism of Action
Target of Action
Similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target themitochondria of neurons .
Mode of Action
Mptp, a similar compound, is converted to 1-methyl-4-phenylpyridinium (mpp+) in the mitochondria of neurons . MPP+ is the active neurotoxin and inhibits mitochondrial complex I , leading to oxidative stress .
Biochemical Pathways
Mptp, a similar compound, is known to causeoxidative stress by inhibiting mitochondrial complex I . This inhibition leads to the production of free radicals and neuronal death .
Pharmacokinetics
Mptp, a similar compound, is known to be metabolized to mpp+ , which can cause free radical production in vivo and lead to oxidative stress .
Result of Action
Mptp, a similar compound, is known to causeoxidative stress and neuronal death .
Action Environment
It’s worth noting that the compound is recommended to be stored in aninert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . This interaction with enzymes and proteins involved in free radical production and oxidative stress pathways is a key aspect of its biochemical properties.
Cellular Effects
The effects of this compound on cells are primarily due to its metabolite, MPP+. MPP+ causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism to MPP+. MPP+ blocks the mitochondrial complex I, leading to mitochondrial dysfunction . This results in the production of free radicals and oxidative stress, which can cause damage to dopaminergic neurons .
Temporal Effects in Laboratory Settings
Its metabolite MPP+ is known to cause long-term effects on cellular function, including dopaminergic neuronal damage .
Dosage Effects in Animal Models
This compound has been used to induce Parkinson’s disease in animal models
Metabolic Pathways
The metabolic pathway of this compound involves its metabolism to MPP+, which then interacts with mitochondrial complex I . This interaction leads to mitochondrial dysfunction and the production of free radicals .
Subcellular Localization
Its metabolite MPP+ is known to interact with mitochondrial complex I, suggesting that it may be localized to the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with benzyl chloride under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce various tetrahydropyridine derivatives .
Scientific Research Applications
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Another tetrahydropyridine derivative with similar chemical properties.
Uniqueness: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-7H,8-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBMFMDYFRMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674247 | |
Record name | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-57-8 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-methyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32018-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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